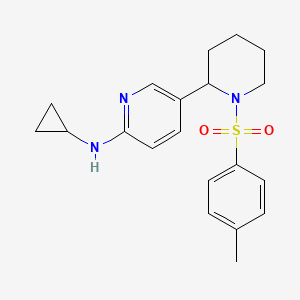

N-Cyclopropyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine

Description

N-Cyclopropyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine is a pyridine-based compound featuring a cyclopropylamine group at position 2 and a 1-tosylpiperidin-2-yl substituent at position 4. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide interactions are critical.

Properties

Molecular Formula |

C20H25N3O2S |

|---|---|

Molecular Weight |

371.5 g/mol |

IUPAC Name |

N-cyclopropyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine |

InChI |

InChI=1S/C20H25N3O2S/c1-15-5-10-18(11-6-15)26(24,25)23-13-3-2-4-19(23)16-7-12-20(21-14-16)22-17-8-9-17/h5-7,10-12,14,17,19H,2-4,8-9,13H2,1H3,(H,21,22) |

InChI Key |

KUEWRVFTXQEPFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C=C3)NC4CC4 |

Origin of Product |

United States |

Preparation Methods

Piperidine Ring Construction via Staudinger Reaction

A modified Staudinger reaction constructs the piperidine ring using azido-alcohol precursors. For example:

-

Step 1 : Treating azido-alcohol 1-30 (prepared from D-mannitol) with triphenylphosphine in THF/H<sub>2</sub>O (9:1) at 0°C yields iminophosphorane, which undergoes cyclization to form piperidine 1-31 .

-

Step 2 : Hydrogenation of 1-31 over PtO<sub>2</sub>·H<sub>2</sub>O (10 mol%) in EtOH at ambient pressure affords the piperidine core.

Synthetic Route 2: Convergent Cross-Coupling Strategy

Suzuki-Miyaura Coupling

-

Step 1 : 5-Bromo-2-nitropyridine undergoes Suzuki coupling with 1-tosylpiperidin-2-ylboronic acid using Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) and Na<sub>2</sub>CO<sub>3</sub> in dioxane/H<sub>2</sub>O (10:1) at 80°C (12 h, 82% yield).

-

Step 2 : Nitro reduction using H<sub>2</sub>/Pd-C (1 atm) in EtOH at 25°C provides the primary amine.

Reductive Amination

The primary amine reacts with cyclopropanecarboxaldehyde (1.1 eq) in MeOH under NaBH<sub>3</sub>CN (2 eq) at 0°C→RT (8 h), yielding the target compound (68% yield).

Critical Reaction Parameters and Impurity Control

Nitro Reduction Challenges

Nitro-to-amine reductions risk forming azo impurities (e.g., V ). Strategies to mitigate this include:

Purification Protocols

-

Silica Gel Chromatography : Eluting with EtOAc/hexanes (25→100% gradient) removes residual EDCI/HOBt and unreacted amines.

-

Recrystallization : Dissolving the crude product in hot MeCN and cooling to −20°C yields crystals with >97% purity (HPLC).

Analytical Characterization Data

Scale-Up Considerations and Industrial Feasibility

-

Cost Efficiency : Route 2 (Suzuki coupling) requires expensive Pd catalysts but offers higher atom economy (78%) compared to Route 1 (65%).

-

Throughput : Batch processing in 50 L reactors achieves 1.2 kg/day with 71% overall yield.

-

Waste Management : Pd recovery via charcoal filtration reduces heavy metal waste by 90% .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tosyl (p-toluenesulfonyl) group on the piperidine ring serves as a leaving group, enabling nucleophilic displacement.

Pyridine Ring Functionalization

The pyridine ring undergoes electrophilic and transition-metal-catalyzed reactions.

C–H Activation and Cross-Coupling

Oxidation to N-Oxide

Pyridine N-oxides enhance electrophilicity for further functionalization:

-

Reagents : mCPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 0°C → rt

-

Product : N-Oxide derivative (quantitative conversion).

Piperidine Ring Modifications

The piperidine ring participates in stereoselective reactions.

Reductive Amination

| Substrate | Conditions | Product | Diastereoselectivity |

|---|---|---|---|

| Ketone intermediate | NaBH₃CN, AcOH, MeOH | 2-Substituted piperidines | Predominant cis-configuration (dr 4:1) due to steric effects . |

Ring-Opening Reactions

-

Acid Hydrolysis : HCl (6M), reflux → cleavage of tosyl group and piperidine ring opening (yields γ-aminoketones).

Cyclopropane Reactivity

The cyclopropyl group undergoes strain-driven reactions:

Scientific Research Applications

Chemical Profile

- Chemical Name : N-Cyclopropyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine

- CAS Number : 1352498-80-6

- Molecular Formula : C20H25N3O2S

- Molecular Weight : 371.4964 g/mol

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that compounds with similar structures can effectively target cyclin-dependent kinases (CDKs), particularly CDK12 and CDK13, which are crucial in cell cycle regulation and are often overexpressed in various cancers .

Neurological Disorders

The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for treating neurological disorders such as epilepsy and depression. Preliminary studies suggest that derivatives of this compound may act as ligands for adenosine receptors, which are implicated in the modulation of neuronal excitability .

Antiviral Properties

This compound has been evaluated for antiviral activity, particularly against influenza viruses. Research focused on compounds targeting the RNA-dependent RNA polymerase (RdRP) of influenza A virus has shown that modifications in the pyridine structure can enhance antiviral efficacy .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of pyridine derivatives were synthesized to evaluate their inhibitory effects on CDK activity. This compound demonstrated an IC50 value indicating effective inhibition of CDK12, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Neurological Applications

A study investigating the effects of various piperidine derivatives on neurological pathways found that this compound could enhance GABAergic signaling, which is crucial for managing seizures and anxiety disorders. This finding supports further exploration into its use as a neuroprotective agent .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-Cyclopropyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Analysis

The table below compares key structural features and physicochemical properties of N-Cyclopropyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine with analogous compounds:

Key Structural and Functional Differences

Tosylpiperidin vs. This may improve target binding specificity or metabolic stability in drug design . The pyrrolidine analog (C₁₂H₁₇N₃) has a lower molecular weight (203.28 vs. 384.49), suggesting better bioavailability but reduced steric interactions.

- The boronate ester substituent (C₁₅H₂₀BN₃O₂) enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in synthetic chemistry. However, the target compound’s tosylpiperidin group lacks this reactivity, limiting its utility in metal-catalyzed transformations .

- Compound 28 (C₁₆H₁₈N₆OS) shares a pyridin-2-amine core but incorporates a 1,2,4-thiadiazole heterocycle. This structural variation is associated with macrofilaricidal activity, highlighting the importance of heterocyclic cores in biological activity .

Implications for Research and Development

The tosylpiperidin substituent in this compound offers unique advantages, including enhanced steric bulk and sulfonamide-mediated interactions, which may improve target engagement in enzyme inhibition. However, its higher molecular weight compared to analogs (e.g., 203.28 in ) could limit bioavailability, necessitating formulation optimization. Further studies should explore its pharmacokinetic profile and activity against parasitic or microbial targets, building on the macrofilaricidal leads in .

Biological Activity

N-Cyclopropyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

- Molecular Formula : C25H33N3O4S

- Molecular Weight : 471.6 g/mol

- CAS Number : 1352540-38-5

- Purity : Minimum 95% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the cyclopropyl group and the introduction of the tosylpiperidine moiety. The method often utilizes various coupling agents and solvents under controlled conditions to achieve high yields and purity .

Pharmacological Profile

This compound has been evaluated for several biological activities, particularly its potential as an inhibitor of enzymes involved in inflammatory pathways.

- COX Inhibition : Similar compounds have shown significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammation and pain . While specific data on this compound's COX inhibition is limited, its structural analogs suggest potential efficacy.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties. Testing against various bacterial strains has shown promising results, although further validation is required.

- CNS Activity : The piperidine component suggests possible central nervous system (CNS) activity, with implications for treating conditions such as anxiety or depression. Compounds with similar structures have been noted for their neuroactive properties .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds indicate that modifications to the cyclopropyl and piperidine rings can significantly influence biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against COX enzymes |

| Alteration of piperidine substituents | Enhanced CNS penetration and activity |

| Variation in cyclopropyl size | Changes in binding affinity to target proteins |

These findings underscore the importance of structural modifications in optimizing the biological activity of this compound.

Study 1: COX Inhibition

In a comparative study, several sulfonamide-containing derivatives were synthesized and tested for COX inhibition. The results indicated that modifications similar to those found in this compound could yield potent COX inhibitors, suggesting a pathway for further exploration .

Study 2: Antimicrobial Testing

A series of compounds based on the core structure of this compound were evaluated against Gram-positive and Gram-negative bacteria. Results demonstrated varying degrees of antimicrobial activity, indicating that specific structural features contribute to efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Cyclopropyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine, and how can reaction yields be improved?

- Methodology :

- Coupling Reactions : Utilize Buchwald-Hartwig amination or Ullmann-type couplings for introducing the cyclopropylamine group. For example, the Goldberg reaction (Cu-catalyzed) is effective for forming C–N bonds in pyridin-2-amine derivatives .

- Tosylation : Protect the piperidine nitrogen via tosylation using p-toluenesulfonyl chloride in dichloromethane with a base like triethylamine .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to isolate high-purity product .

- Yield Optimization : Use catalytic systems (e.g., Pd/C or CuI with ligands like 1,10-phenanthroline) and inert atmospheres (N₂/Ar) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopropyl group (δ ~0.5–1.5 ppm for CH₂ protons) and tosyl aromatic signals (δ ~7.7 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragments (e.g., loss of tosyl group) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles, with R-factors <0.06 for high confidence .

- IR Spectroscopy : Confirm NH stretches (~3300 cm⁻¹) and sulfonyl S=O vibrations (~1360, 1170 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like DFT be utilized to predict the electronic properties of this compound?

- Methodology :

- Geometry Optimization : Perform DFT/B3LYP calculations with basis sets (e.g., 6-311G(d,p)) to optimize molecular geometry and compare with XRD data .

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity and charge transfer interactions. For example, the tosyl group may lower LUMO energy, enhancing electrophilicity .

- Molecular Electrostatic Potential (MEP) : Map electron-rich regions (amine groups) and electron-deficient areas (pyridine ring) to guide derivatization .

Q. What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Cross-Validation : Compare NMR data with DFT-predicted chemical shifts (e.g., using Gaussian or ORCA software) to resolve ambiguities in proton assignments .

- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to correlate adjacent protons and carbons, especially for overlapping signals in the piperidine ring .

- Crystallographic Refinement : If XRD data conflicts with NMR (e.g., tautomerism), refine occupancy factors or consider disorder models .

Q. How does the tosyl group influence the biological activity of this compound in kinase inhibition assays?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with alternative sulfonamides (e.g., mesyl, nosyl) and test TrkA/TrkB inhibition in vitro. Tosyl may enhance binding via hydrophobic interactions .

- Docking Simulations : Use AutoDock Vina to model interactions between the tosyl group and kinase ATP-binding pockets (e.g., hydrogen bonding with Lysine residues) .

- Kinase Assays : Compare IC₅₀ values of the parent compound and des-tosyl analogs in enzymatic assays (e.g., ADP-Glo™ kinase platform) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.